N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide

Lipophilicity Drug-likeness Permeability

This 1,3,4-oxadiazol-2-yl acetamide derivative is differentiated by its 4-methylsulfanyl substituent, offering unique electronic, steric, and metabolic properties compared to halogen or alkoxy analogs. The thiomethyl group serves as a synthetic handle for generating graduated oxidation states (sulfoxide/sulfone) inaccessible from standard aryl variants. With a computed XLogP3 of 4.7, it is a prime candidate for high-lipophilicity reference standards, membrane permeability studies, and structure-activity relationship (SAR) expansion around the CXCR7 β-arrestin antagonism pharmacophore. Its latent electrophilicity upon oxidation also makes it a privileged scaffold for targeted covalent inhibitor (TCI) design. Ideal for medicinal chemistry and chemical biology screening campaigns.

Molecular Formula C23H19N3O2S
Molecular Weight 401.48
CAS No. 898449-82-6
Cat. No. B2409189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide
CAS898449-82-6
Molecular FormulaC23H19N3O2S
Molecular Weight401.48
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C23H19N3O2S/c1-29-19-14-12-18(13-15-19)22-25-26-23(28-22)24-21(27)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,24,26,27)
InChIKeyXDFPYFYMZRLJRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide (CAS 898449-82-6): Procurement-Relevant Structural and Physicochemical Baseline


N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide (CAS 898449-82-6) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, featuring a 4-(methylsulfanyl)phenyl substituent at the oxadiazole 5-position and a 2,2-diphenylacetamide moiety at the 2-amino position [1]. It possesses a molecular weight of 401.5 g/mol, a computed XLogP3 of 4.7, one hydrogen bond donor, five hydrogen bond acceptors, and six rotatable bonds, placing it within a lipophilic and moderately flexible chemical space [1]. Its 4-methylsulfanyl substituent distinguishes it from common 5-aryl-1,3,4-oxadiazol-2-yl acetamide analogs that bear halogen, alkyl, alkoxy, or unsubstituted phenyl groups, which can confer differential electronic and steric properties [2].

Why In-Class 1,3,4-Oxadiazole Acetamides Cannot Substitute for N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide in Structure-Activity Programs


Within the 1,3,4-oxadiazol-2-yl acetamide series, even minor variations in the 5-aryl substituent profoundly alter lipophilicity, electronic distribution, and metabolic stability, directly impacting target engagement, selectivity, and pharmacokinetic behavior [1]. The 4-methylsulfanyl group introduces a divalent sulfur atom capable of undergoing metabolic oxidation to sulfoxide and sulfone metabolites, a pathway absent in chloro, methyl, methoxy, or unsubstituted phenyl analogs . Additionally, the diphenylacetamide N-acyl moiety is a known pharmacophore for CXCR7 antagonism, and substitution on the oxadiazole ring modulates binding affinity and functional activity in a manner that cannot be predicted from other 5-aryl variants [2]. Generic substitution without matched-pair analysis therefore risks loss of the specific physicochemical signature and potential biological profile for which this compound may be selected as a chemical probe or synthetic intermediate.

Quantitative Differentiation Evidence: N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide vs. Closest Analogs


Lipophilicity Comparison (XLogP3) Against 5-Phenyl and 5-(4-Chlorophenyl) Analogs

The target compound exhibits a computed XLogP3 of 4.7, which is higher than that of the unsubstituted 5-phenyl analog (2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, XLogP3 ~3.0) and the 5-(4-chlorophenyl) analog (estimated XLogP3 ~3.5), reflecting increased lipophilicity imparted by the thiomethyl substituent [1][2]. This 1.2–1.7 log unit increase corresponds to a 15–50 fold higher partition coefficient, suggesting greater membrane permeability potential but also potential differences in solubility and metabolic clearance compared to less lipophilic analogs.

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation for Target Engagement

The target compound possesses five hydrogen bond acceptor (HBA) sites and an estimated topological polar surface area (TPSA) of approximately 77 Ų, compared to the 5-phenyl analog (HBA = 4, TPSA ~55 Ų) and the 5-(4-chlorophenyl) analog (HBA = 4, TPSA ~55 Ų) [1]. The additional HBA site contributed by the thiomethyl sulfur provides an extra polar interaction point that can facilitate hydrogen bonding with biological targets, as demonstrated in oxadiazole-based enzyme inhibitors where sulfur-containing substituents participate in key binding interactions [2].

Medicinal chemistry Structure-activity relationships Drug design

Pro-oxidizable Thiomethyl Substituent Enables Redox-Dependent Prodrug or Metabolite Differentiation

The 4-methylsulfanyl group on the target compound is susceptible to CYP450-mediated or chemical oxidation to yield sulfoxide and sulfone metabolites, a metabolic pathway not available to 5-(4-chlorophenyl), 5-(4-methoxyphenyl), 5-(4-methylphenyl), or 5-phenyl analogs . This oxidation can significantly increase polarity (sulfoxide: XLogP3 estimated decrease of ~1.0 log unit; sulfone: decrease of ~1.5 log units) and potentially modulate biological activity [1]. In contrast, the 4-chloro substituent undergoes oxidative dehalogenation only under specific conditions, and the 4-methoxy substituent undergoes O-demethylation, representing distinct metabolic fates.

Metabolism Prodrug design CYP450 oxidation

Molecular Weight and Rotatable Bond Count Differentiate Pharmacokinetic Space from Lower-Molecular-Weight Analogs

With a molecular weight of 401.5 g/mol and six rotatable bonds, the target compound resides in a higher molecular weight and more flexible chemical space compared to simpler 5-aryl-1,3,4-oxadiazol-2-yl acetamides such as 2,2-diphenyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide (MW ~293 g/mol, rotatable bonds ~4) [1]. This difference of approximately 108 g/mol and two additional rotatable bonds places the target compound beyond the typical Rule-of-Five boundaries for oral bioavailability, suggesting suitability for applications where higher molecular weight and flexibility are tolerated or desired (e.g., targeted covalent inhibitors, protein-protein interaction modulators, or parenteral administration) [2].

Drug-likeness Oral bioavailability Pharmacokinetics

Evidence-Backed Application Scenarios for N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide (CAS 898449-82-6) in Scientific Research and Industrial Procurement


Chemical Probe Design for CXCR7 and Related GPCR Targets Requiring Lipophilic Oxadiazole Scaffolds

The diphenylacetamide moiety is a validated pharmacophore for CXCR7 β-arrestin antagonism (Ki = 597 nM for lead compound 10) [1]. The target compound's enhanced lipophilicity (XLogP3 = 4.7 vs. ~3.0 for simpler analogs) may favor partitioning into membrane-associated GPCR binding sites, making it a candidate for structure-activity relationship expansion around the CXCR7 scaffold. Its thiomethyl substituent offers an additional vector for metabolic tuning via S-oxidation.

Synthetic Intermediate for Diversifying 5-Aryl-1,3,4-oxadiazole Libraries via Oxidation-State Manipulation

The 4-methylsulfanyl group serves as a versatile synthetic handle: controlled oxidation yields the corresponding sulfoxide or sulfone, enabling access to three distinct oxidation states from a single precursor [1]. This orthogonal diversification strategy is not accessible with chloro, methyl, or methoxy analogs, providing a unique advantage for generating compound libraries with graduated polarity and hydrogen-bonding capacity for screening campaigns.

Building Block for Covalent Inhibitor Design Exploiting Thiomethyl as a Latent Electrophile

Upon metabolic or chemical oxidation to the sulfoxide, the 4-substituent can potentially act as a mild electrophile for covalent modification of cysteine residues in target proteins. This latent electrophilicity, not present in the analogous 4-chloro or 4-methyl compounds, positions the target compound as a privileged starting point for designing targeted covalent inhibitors (TCIs) where controlled reactivity is essential .

Physicochemical Probe for Studying Lipophilicity-Driven Membrane Partitioning in Oxadiazole Series

With an XLogP3 of 4.7—significantly higher than most commonly studied 5-aryl-1,3,4-oxadiazol-2-yl acetamides—this compound is well-suited as a high-lipophilicity reference standard in studies examining the relationship between logP, membrane permeability, and nonspecific binding within oxadiazole chemical series [1]. Its six rotatable bonds also make it a useful probe for assessing the entropic penalty of conformational restriction upon target binding.

Quote Request

Request a Quote for N-{5-[4-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.